But-2-en-1-amine hydrochloride
Overview
Description
But-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClN . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have a fishy, ammonia-like odor common to amines .
Synthesis Analysis
The synthesis of amines like But-2-en-1-amine hydrochloride can be achieved by several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . The synthesis of But-2-en-1-amine hydrochloride specifically is not well-documented in the literature .Molecular Structure Analysis
The molecular structure of But-2-en-1-amine hydrochloride can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can identify the N-H bonds of primary and secondary amines . 1H NMR spectra can be used to determine the structure of the amine . The hydrogens attached to an amine show up at 0.5-5.0 ppm, and the hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Chemical Reactions Analysis
Amines, including But-2-en-1-amine hydrochloride, can undergo a variety of chemical reactions. For example, they can be converted into alkenes by an elimination reaction . They can also react with alkyl halides in SN2 reactions .Physical And Chemical Properties Analysis
But-2-en-1-amine hydrochloride is a powder with a melting point of 204-205°C . It has a molecular weight of 107.58 . The compound is sensitive to moisture .Scientific Research Applications
Chemoselective Tert-Butyloxycarbonylation
In the study by Ouchi et al. (2002), 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides, including But-2-en-1-amine hydrochloride. The chemoselective reactions proceed in high yield under mild conditions, demonstrating the compound's utility in synthetic organic chemistry (Ouchi, Saito, Yamamoto, & Takahata, 2002).
CO2 Capture
Bates et al. (2002) explored the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to a new room-temperature ionic liquid for CO2 capture. This liquid reacts reversibly with CO2, effectively sequestering the gas as a carbamate salt, comparable in efficiency to commercial amine sequestering reagents (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis of Amides
Eidi and Kassaee (2016) developed an efficient method for synthesizing a wide variety of amides through amidation of methylarenes with amine hydrochloride salts. This process utilizes magnetic CoFe2O4 nanoparticles as a recyclable nanocatalyst, showcasing the role of But-2-en-1-amine hydrochloride in facilitating the synthesis of important organic compounds (Eidi & Kassaee, 2016).
Safety And Hazards
properties
IUPAC Name |
(E)-but-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAXILPAPSDDS-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-en-1-amine hydrochloride | |
CAS RN |
90014-18-9, 209907-25-5 | |
Record name | but-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-but-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.